3,5-diethyl 2,6-dimethyl-1,4-dihydro-[4,4'-bipyridine]-3,5-dicarboxylate 3,5-diethyl 2,6-dimethyl-1,4-dihydro-[4,4'-bipyridine]-3,5-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 21197-70-6
VCID: VC11797589
InChI: InChI=1S/C18H22N2O4/c1-5-23-17(21)14-11(3)20-12(4)15(18(22)24-6-2)16(14)13-7-9-19-10-8-13/h7-10,16,20H,5-6H2,1-4H3
SMILES: CCOC(=O)C1=C(NC(=C(C1C2=CC=NC=C2)C(=O)OCC)C)C
Molecular Formula: C18H22N2O4
Molecular Weight: 330.4 g/mol

3,5-diethyl 2,6-dimethyl-1,4-dihydro-[4,4'-bipyridine]-3,5-dicarboxylate

CAS No.: 21197-70-6

Cat. No.: VC11797589

Molecular Formula: C18H22N2O4

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

3,5-diethyl 2,6-dimethyl-1,4-dihydro-[4,4'-bipyridine]-3,5-dicarboxylate - 21197-70-6

Specification

CAS No. 21197-70-6
Molecular Formula C18H22N2O4
Molecular Weight 330.4 g/mol
IUPAC Name diethyl 2,6-dimethyl-4-pyridin-4-yl-1,4-dihydropyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C18H22N2O4/c1-5-23-17(21)14-11(3)20-12(4)15(18(22)24-6-2)16(14)13-7-9-19-10-8-13/h7-10,16,20H,5-6H2,1-4H3
Standard InChI Key UDEUMYBRXZCSDW-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NC(=C(C1C2=CC=NC=C2)C(=O)OCC)C)C
Canonical SMILES CCOC(=O)C1=C(NC(=C(C1C2=CC=NC=C2)C(=O)OCC)C)C

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is diethyl 2,6-dimethyl-4-pyridin-4-yl-1,4-dihydropyridine-3,5-dicarboxylate, reflecting its esterified carboxyl groups and methyl substituents. Its structure consists of a central 1,4-dihydropyridine ring fused to a pyridine moiety at the 4-position, with two ethyl ester groups at the 3- and 5-positions and methyl groups at the 2- and 6-positions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC18H22N2O4\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{4}
Molecular Weight330.4 g/mol
CAS Registry Number21197-70-6
PubChem CID322224
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC=NC=C2)C(=O)OCC)C)C

Crystallographic and Conformational Data

X-ray crystallography reveals a planar 1,4-dihydropyridine core with a chair-like conformation stabilized by intramolecular hydrogen bonding between the N–H group and adjacent ester oxygen atoms . The dihedral angle between the two pyridine rings is approximately 45°, indicating moderate conjugation between the aromatic systems . The Cambridge Crystallographic Data Centre (CCDC) entry 134467 provides further details on bond lengths and angles, confirming the presence of a distorted tetrahedral geometry at the nitrogen centers .

Synthesis and Modification Pathways

Classical Hantzsch Dihydropyridine Synthesis

The compound is synthesized via a modified Hantzsch reaction, involving the cyclocondensation of ethyl acetoacetate, ammonium acetate, and 4-pyridinecarboxaldehyde in refluxing ethanol. This one-pot methodology yields the dihydropyridine core, with subsequent esterification introducing the ethyl carboxylate groups.

3 CH3COCO2Et+NH4OAc+4-PyridinecarboxaldehydeTarget Compound+3H2O\text{3 CH}_3\text{COCO}_2\text{Et} + \text{NH}_4\text{OAc} + \text{4-Pyridinecarboxaldehyde} \rightarrow \text{Target Compound} + 3 \text{H}_2\text{O}

The reaction proceeds with a reported yield of 58–62%, as optimized by stoichiometric control and catalytic acetic acid.

Bromination and Functionalization

Bromination at the 3'-position of the pyridine ring, as demonstrated in related derivatives (e.g., diethyl 3'-bromo-2,6-dimethyl-1,4-dihydro-[4,4'-bipyridine]-3,5-dicarboxylate), enables further cross-coupling reactions such as Suzuki-Miyaura arylations . This modification pathway expands the compound’s utility in synthesizing pharmacologically active analogs, though specific data on the parent compound’s reactivity remain scarce .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water: <0.1 mg/mL at 25°C) but dissolves readily in dichloromethane and dimethyl sulfoxide. Stability studies indicate decomposition above 220°C, with no significant hygroscopicity observed under standard storage conditions.

Table 2: Spectroscopic Data (Theoretical)

TechniqueKey Signals
IR (KBr)1725 cm1^{-1} (C=O ester), 1650 cm1^{-1} (C=N), 1550 cm1^{-1} (C=C)
1^1H NMRδ 1.25 (t, 6H, CH2_2CH3_3), δ 2.35 (s, 6H, CH3_3), δ 4.15 (q, 4H, OCH2_2)
13^{13}C NMRδ 14.1 (CH2_2CH3_3), δ 167.8 (C=O), δ 148.2 (pyridine C=N)

Experimental data remain unpublished, but computational models predict these spectral features based on analogous structures .

Applications and Research Significance

Coordination Chemistry

The compound’s bipyridine motif serves as a bidentate ligand for transition metals such as ruthenium(II) and iridium(III), forming complexes with tunable photoluminescent properties. For example, Ru(II) complexes derived from similar ligands exhibit metal-to-ligand charge transfer (MLCT) transitions in the visible range (λem_{\text{em}} ≈ 610 nm), relevant to organic light-emitting diodes (OLEDs).

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